(R,R,S,S)-Orlistat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orlistat is a drug designed to treat obesity. It is marketed as a prescription drug under the trade name Xenical by Roche in most countries, and is sold over-the-counter as Alli by GlaxoSmithKline in the United Kingdom and the United States. Its primary function is preventing the absorption of fats from the human diet by acting as a lipase inhibitor, thereby reducing caloric intake. It is intended for use in conjunction with a healthcare provider-supervised reduced-calorie diet.
Synthesis Analysis
The synthesis of Orlistat is a complex process that involves several steps. The exact process is proprietary information owned by the pharmaceutical companies that manufacture the drug.Molecular Structure Analysis
Orlistat has a unique molecular structure that allows it to bind to and inhibit the action of gastrointestinal lipases, enzymes involved in the breakdown of dietary fats. This inhibition prevents the breakdown and absorption of dietary fats, allowing them to be excreted from the body.Chemical Reactions Analysis
Orlistat works by inhibiting the enzyme lipase, which breaks down fat in the intestine. Without this enzyme, fat from the diet is excreted undigested and not absorbed by the body. Because undigested triglycerides are not absorbed, the resulting caloric deficit may have a positive effect on weight control.Physical And Chemical Properties Analysis
Orlistat is a white to off-white crystalline powder. It is practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol. Orlistat has a melting point of just below 50°C.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The enantioselective synthesis of Orlistat, especially suitable for large-scale production, has been a significant area of research. This synthesis involves the preparation of the first enantiomerically pure intermediate, methyl (R)-3-hydroxy-tetradecanoate, through the asymmetric hydrogenation of methyl 3-oxotetradecanoate. The criteria associated with the application of asymmetric hydrogenation technology, including the activity and selectivity of the catalyst as well as the quality of the hydrogenation substrate and hydrogen gas, are crucial for this process. This new synthesis approach addresses the challenges in producing Orlistat on a large scale efficiently and sustainably (Birk et al., 2006).
Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity
Orlistat has been identified as a novel inhibitor of the thioesterase domain of fatty acid synthase, an enzyme strongly linked to tumor progression. It has been demonstrated that Orlistat not only halts tumor cell proliferation but also induces tumor cell apoptosis and inhibits the growth of specific tumor types in model organisms. This discovery opens a potential new application for Orlistat in cancer treatment, showcasing its ability to impact beyond its traditional use (Kridel et al., 2004).
Activity-Based Proteome Profiling
Orlistat's potential antitumor activities have led to research in identifying cellular off-targets and potential side effects in cancer therapies. The synthesis of THL-like protein-reactive probes, which maintain the native biological properties of Orlistat while allowing for target identification through bio-orthogonal click chemistry, has provided a new method for understanding Orlistat's cellular targets. This approach has identified several new targets, contributing to a better understanding of Orlistat's potential as an anticancer drug (Yang et al., 2010).
Safety And Hazards
Orlistat is generally well-tolerated but can have some gastrointestinal side effects, such as oily stools, due to the unabsorbed fat. Rare cases of severe liver injury have been reported in people taking Orlistat, but it’s not certain that the drug caused those problems.
Zukünftige Richtungen
Research is ongoing into the effects of Orlistat on weight loss and on other conditions such as diabetes, as well as into its long-term safety profile. Future research will likely continue to refine our understanding of how Orlistat works and how it can be used most effectively in the treatment of obesity.
Please note that this information is a general overview and may not specifically apply to “(R,R,S,S)-Orlistat”. For more detailed and specific information, please refer to the relevant scientific literature or consult a healthcare professional.
Eigenschaften
IUPAC Name |
[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-RAVGUYNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R,S,S)-Orlistat |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.